molecular formula C14H18NO4P B1603165 Ammonium dibenzyl phosphate CAS No. 1277151-44-6

Ammonium dibenzyl phosphate

Cat. No. B1603165
M. Wt: 295.27 g/mol
InChI Key: PNTCBYMYXZCKMK-UHFFFAOYSA-N
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Description

Ammonium dibenzyl phosphate is a chemical compound with the molecular formula C14H18NO4P . It is used in various applications, including as a reagent to introduce a phosphate group protected as a benzyl ester .


Physical And Chemical Properties Analysis

Ammonium dibenzyl phosphate has a molecular weight of 295.271 . Further physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

1. Biological Applications of Phosphinates and Derivatives

  • Summary of Application : Phosphinates and their derivatives are considered bioisosteric groups. They play significant roles in nature and pervade the living world. By contrast, naturally reduced phosphorus derivatives (i.e., phosphonates or phosphinates) are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds .
  • Methods of Application : The synthetic aspects and the biological activities of such compounds reported in the literature between 2008 and 2013 are described .
  • Results or Outcomes : The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .

2. Adsorption of Ammonium, Nitrate, and Phosphate on Hydrochars and Biochars

  • Summary of Application : Biochar (BC) and hydrochar (HC) have attracted considerable attention owing to their versatile characteristics and proven effectiveness in diverse technical fields. The adsorption capacity of these samples was tested for ammonium, nitrate, and phosphate ions under various conditions .
  • Methods of Application : The BCs and HCs were subjected to characterization using a CHNS/O analyzer, the zeta potential, and Fourier transform infrared (FTIR). Thermodynamics, adsorption isotherms, and pH were also taken into consideration .
  • Results or Outcomes : The FTIR spectra analysis indicated that the carboxyl and ester functional groups present in both the BCs and HCs displayed reduced peak intensities subsequent to the adsorption of the three ions .

3. Synthesis of Primary Phosphinamides

  • Summary of Application : Ethyl bromoacetate mediates a facile and efficient synthesis of primary phosphinamides from Ar 2 P(O)-H reagents with stable and readily available ammonium carbonate as an ammonia source under mild and simple conditions, without any metal catalyst or oxidant .
  • Methods of Application : This method is also appropriate for the reaction of Ar 2 P(O)-H with a variety of amines, alcohols, and phenols .
  • Results or Outcomes : This provides a new way to synthesize primary phosphinamides .

4. Use of Dibenzyl Phosphate

  • Summary of Application : Dibenzyl phosphate (DBzP) can be used to promote the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides .
  • Methods of Application : This involves the ring-opening reaction of an epoxide such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .
  • Results or Outcomes : This provides a new way to synthesize dihydroxyacetone phosphate (DHAP) .

5. Phosphorylation of Amines, Alcohols, and Sulfoximines

  • Summary of Application : Phosphorylation of amines, alcohols, and sulfoximines provides various phosphoramidates, phosphorus triesters and sulfoximine-derived phosphoramidates using molecular iodine as a catalyst and H2O2 as the sole oxidant under mild reaction conditions .
  • Methods of Application : This method involves the use of molecular iodine as a catalyst and H2O2 as the sole oxidant .
  • Results or Outcomes : This method provides access to valuable phosphorylated alcohols that would be otherwise difficult to obtain .

6. Synthesis of Monosubstituted Phosphinic Acids

  • Summary of Application : Monosubstituted phosphinic acids can be esterified with orthosilicates in excellent yields. Whereas phosphinylidene-containing acids react selectively, disubstituted phosphinic acids and phosphonic acids remain unchanged .
  • Methods of Application : This method provides a convenient and general alternative to more commonly employed reactions with diazomethane or carbodiimide .
  • Results or Outcomes : This method provides a new way to synthesize monosubstituted phosphinic acids .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling ammonium dibenzyl phosphate . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

azanium;dibenzyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P.H3N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTCBYMYXZCKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium dibenzyl phosphate

CAS RN

1277151-44-6
Record name Phosphoric acid, bis(phenylmethyl) ester, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277151446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMMONIUM DIBENZYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AWN55JN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G Baluja, BH Chase, GW Kenner… - Journal of the Chemical …, 1960 - pubs.rsc.org
… Triethylammonium dibenzyl phosphate, which is sometimes preferable to the silver salt in preparing phosphates,12 did not appear to react in this instance. Similarly, triethyl- …
Number of citations: 10 pubs.rsc.org
AV Orlova, AM Shpirt, NY Kulikova, LO Kononov - Carbohydrate research, 2010 - Elsevier
… The reaction of Neu5Ac glycosyl chloride 2a with ethyldi(isopropyl)ammonium dibenzyl phosphate ( [ Pr 2 i NHEt ] [ ( BnO ) 2 PO 2 ] ) in MeCN has recently been reported 4d to give the …
Number of citations: 33 www.sciencedirect.com
RS Givens, JFW Weber, AH Jung, CH Park - Methods in enzymology, 1998 - Elsevier
… The residual H20 is removed by azeotropic distillation with benzene to yield 5.66 g (98%) of tetramethylammonium dibenzyl phosphate: mp 62-70; 1H NMR (D20) 83.15 (s, 12H), 4.84 (d…
Number of citations: 95 www.sciencedirect.com
JC Sheehan, VS Frank - Journal of the American Chemical …, 1950 - ACS Publications
A series of substituted N-(2-chloroethyl)-dibenzylamine hydrochlorides has beenpre-pared and tested as adrenergic blocking agents. Substituents in the phenyl rings, other than methyl, …
Number of citations: 56 pubs.acs.org
BA Bakke - 2004 - search.proquest.com
… Trialkylphosphate formation was examined separately for each compound via *H NMR analysis under neutral conditions using tetrabutyl ammonium dibenzyl phosphate (scheme 3.12, …
Number of citations: 0 search.proquest.com
CB Reese - Protective Groups in Organic Chemistry, 2012 - books.google.com
… Methyl 5-O-benzyl-6-D-ribofuranoside 2, 3-carbonate (109) was treated with HBr/AcOH, and then with triethylammonium dibenzyl phosphate to give (110). The protecting groups were …
Number of citations: 0 books.google.com
RE Atkinson, JIG Cadogan - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… The mixture was stirred at room temperature (2 hr.) and cyclohexylammonium dibenzyl phosphate (2.5 g.) filtered off; it had mp and mixed mp 165-167". …
Number of citations: 2 pubs.rsc.org
DL GRIFFITH - 1964 - search.proquest.com
… carbamate and ammonium dibenzyl phosphate - The high yields and equivalent amounts of the two products indicate that the structure cannot be an equimolar mixture of the …
Number of citations: 0 search.proquest.com
P Perchemlides - 1965 - search.proquest.com
The acid mucopolysaccharide Chondroitin Sulfate B contains an 06-L-1, 3-iduronidic linkage. Incorporation of L-iduronic acid, via its uridine nucleotide, into the polymer apparently …
Number of citations: 0 search.proquest.com
L Liu - 2012 - search.proquest.com
Carbohydrates play important roles in biology; however, studies of the bioactivities of carbohydrates clearly fall behind studies regarding nucleic acids and peptides. In this thesis, …
Number of citations: 4 search.proquest.com

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